Iolixanic acid

Description

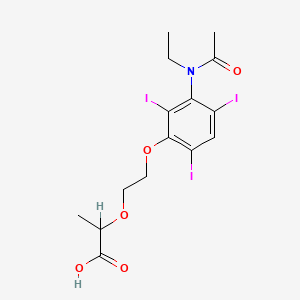

Iolixanic acid is a triiodophenoxyalkoxyalkanoic acid derivative. ncats.io It is identified by the CAS number 22730-86-5. nih.gov The molecular formula of this compound is C15H18I3NO5, and it has a molecular weight of 673.02 g/mol . nih.gov The compound was patented by Bracco Industria Chimica S.p.A. as a diagnostic agent. ncats.io Its primary intended use was in cholecystography and urinary tract imaging. ncats.io

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid nih.gov |

| Molecular Formula | C15H18I3NO5 nih.gov |

| Molecular Weight | 673.02 g/mol nih.gov |

| CAS Number | 22730-86-5 nih.gov |

| Appearance | Solid powder medkoo.com |

The development of this compound is rooted in the broader history of iodinated contrast agents, which began in the early 20th century. These agents are crucial for enhancing the visibility of internal body structures in X-ray-based imaging techniques. The fundamental principle behind their efficacy is the high atomic weight and electron density of iodine, which effectively attenuates X-rays.

This compound belongs to the category of tri-iodinated benzoic acid derivatives, a class of compounds that became the cornerstone of radiographic contrast media. nih.govdrugbank.com The introduction of multiple iodine atoms onto a single molecule significantly improved the contrast achieved in imaging. This compound is specifically a triiodophenoxyalkoxyalkanoic acid derivative, a structural motif explored for its potential in diagnostic imaging. ncats.io

The academic significance of this compound is primarily linked to its development as a potential diagnostic agent. Research into compounds like this compound was driven by the need for effective and well-tolerated contrast media for cholecystography (imaging of the gallbladder) and urography (imaging of the urinary tract). ncats.io

A key area of research for this class of compounds was their pharmacokinetic properties, particularly their excretion pathways. A study published in 1971 investigated the urinary metabolites of a related compound, iodoxamic acid, in humans, highlighting the scientific interest in understanding how these complex molecules are processed in the body. ncats.io The research trajectory for this compound itself appears to be limited, with much of the available information stemming from its patent and entries in chemical databases. nih.govncats.iomedkoo.com

The current state of scholarly inquiry specifically focused on this compound appears to be minimal. The compound is listed as investigational, and there is no evidence of it being actively marketed or in widespread clinical use. ncats.io While it is included in various chemical and drug databases, recent research publications dedicated to this compound are not readily found. nih.govmedkoo.com The focus of research in the field of contrast media has largely shifted towards the development of non-ionic, lower-osmolality agents to improve patient tolerance, as well as agents for other imaging modalities like MRI and ultrasound.

The study of this compound and its chemical class inherently involves an interdisciplinary approach, integrating principles from several scientific fields:

Medicinal Chemistry: This is central to the design and synthesis of the this compound molecule, focusing on structure-activity relationships to optimize its properties as a contrast agent. rsc.orgect-journal.kz

Pharmacology: Understanding the mechanism of action, distribution, metabolism, and excretion of this compound is a key pharmacological concern. drugbank.com

Radiology: This field provides the practical application and clinical context for the use of contrast agents like this compound in diagnostic imaging. nih.gov

Biochemistry: Investigating the interactions of this compound with biological systems at a molecular level falls under the purview of biochemistry. medkoo.com

While the specific research on this compound may not be extensive, its development is a clear example of the collaborative nature of pharmaceutical research. nih.govyorku.ca

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Synthetic Chemistry of this compound: A Field Awaiting Exploration

Despite its identification as a distinct chemical entity, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of detailed information regarding the synthetic chemistry of this compound. While the compound, chemically named 2-(2-(3-(N-ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid, is listed in chemical catalogs and mentioned in broader chemical documents, specific details of its synthesis remain unpublished. medkoo.comnih.gov This lack of information precludes a detailed discussion of its synthetic pathways, stereoselective or regioselective strategies, and the application of green chemistry principles in its production.

The structure of this compound suggests a multi-step synthesis would be required, likely involving the preparation of a tri-iodinated phenolic precursor, followed by an etherification reaction to introduce the ethoxypropionic acid side chain, and subsequent functional group manipulations. However, without specific literature, any proposed pathway would be purely speculative.

Similarly, there is no available information on the synthesis of structurally modified derivatives of this compound. Research into novel scaffolds based on the this compound structure appears to be an unexplored area of medicinal and synthetic chemistry.

The absence of published synthetic data for this compound and its analogs indicates that this is a field ripe for investigation. The development of synthetic routes would be the first step toward a more thorough understanding of its chemical properties and potential applications. Future research would be needed to establish foundational synthetic pathways, explore stereoselective and regioselective control, implement environmentally benign methodologies, and design and synthesize novel derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22730-86-5 |

|---|---|

Molecular Formula |

C15H18I3NO5 |

Molecular Weight |

673.02 g/mol |

IUPAC Name |

2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22) |

InChI Key |

HCPRJARHRUCLBG-UHFFFAOYSA-N |

SMILES |

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |

Canonical SMILES |

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C |

Origin of Product |

United States |

Synthetic Chemistry of Iolixanic Acid and Its Analogs

Synthesis of Structurally Modified Iolixanic Acid Derivatives

Exploration of Diverse Functional Group Modifications on this compound

The structure of this compound, 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid, presents several functional groups that are theoretically amenable to modification. uni.lunih.gov These include the carboxylic acid, the ether linkage, the N-acetyl ethylamino group, and the aromatic ring with its iodine substituents. Modification of these groups could, in principle, be used to generate analogs with altered physicochemical properties.

Key functional groups present in this compound include:

Carboxylic Acid (-COOH): This group can undergo esterification or amidation to produce a range of derivatives. libretexts.orgsolubilityofthings.com

Ether (-O-): The ether linkages are generally stable but could be cleaved under harsh acidic conditions.

Amide (-CON-): The N-acetyl group could potentially be hydrolyzed or the ethyl group modified.

Aromatic Iodides (-I): The iodine atoms are potential sites for cross-coupling reactions, although this can be challenging on an electron-rich ring.

While the synthesis of analogs of other complex molecules like gallic acid has been reported, demonstrating the feasibility of such modifications in principle, no such studies have been published for this compound. nih.gov

Table 1: Potential Functional Group Modifications of this compound

| Functional Group | Potential Reaction | Potential Product Class |

| Carboxylic Acid | Esterification | Esters |

| Amidation | Amides | |

| N-Acetyl Group | Hydrolysis | Secondary Amine |

| Aromatic Iodide | Suzuki Coupling | Biaryl derivatives |

| Aromatic Iodide | Sonogashira Coupling | Alkynyl derivatives |

This table is theoretical and not based on published experimental work for this compound.

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The synthesis of a complex molecule like this compound would likely involve multiple steps, each potentially requiring a specific catalytic system to achieve high yield and selectivity. Catalysis can be broadly categorized into heterogeneous and homogeneous systems. pnnl.gov

Heterogeneous Catalysis in this compound Formation

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid catalyst in a liquid or gas reaction mixture. wikipedia.org This simplifies catalyst removal and recycling. mdpi.com For the theoretical synthesis of this compound, heterogeneous catalysts could be employed in steps such as:

Hydrogenation: If a precursor required reduction of a nitro group or a double bond.

Etherification: Solid acid catalysts like zeolites or sulfated zirconia could potentially catalyze the formation of the ether linkage. nih.gov

However, no specific examples of heterogeneous catalysis in the synthesis of this compound have been documented in the literature.

Homogeneous Catalysis for this compound Derivatization

Homogeneous catalysts are in the same phase as the reactants, typically dissolved in the reaction solvent. wikipedia.org These catalysts often offer high selectivity and activity under mild conditions. youtube.comnih.gov For the derivatization of this compound, homogeneous catalysts could be used for:

Cross-coupling reactions: Palladium-based catalysts are commonly used for creating carbon-carbon or carbon-heteroatom bonds on aromatic rings.

Esterification: Acid catalysts like sulfuric acid or organocatalysts can be used to form esters from the carboxylic acid moiety. wikipedia.orgresearchgate.net

The application of N-heterocyclic carbene-copper(I) complexes in various organic syntheses, such as hydrosilylation and conjugate addition, showcases the potential of modern homogeneous catalysis. beilstein-journals.org However, there is no evidence of their use in the context of this compound.

Mechanistic Elucidation of Key Synthetic Steps for this compound

Understanding the reaction mechanism is crucial for optimizing synthetic routes. For a hypothetical synthesis of this compound, key steps would likely involve nucleophilic substitution, electrophilic aromatic substitution, and amide formation. For instance, the formation of the ether linkage likely proceeds via a Williamson ether synthesis, a classic SN2 reaction. The iodination of the aromatic ring would occur through electrophilic aromatic substitution. Mechanistic studies often involve a combination of kinetic experiments and spectroscopic analysis to identify intermediates and transition states. Mechanistic studies on reactions involving alkyl iodides have been explored in other contexts, for example, through electrochemical methods. nih.gov However, no specific mechanistic studies for the synthesis of this compound have been published.

Analytical Validation of Synthetic this compound Products

Once synthesized, the purity and identity of this compound and its analogs would need to be confirmed through a rigorous analytical validation process. iosrphr.org This typically involves a suite of analytical techniques to assess properties like identity, purity, and concentration.

Standard analytical techniques for the validation of organic compounds include:

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification. mjcce.org.mknih.gov Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be employed. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through fragmentation patterns.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.

While general principles of analytical method validation are well-established, researchgate.net no specific validated analytical methods for this compound have been published.

Structure Activity Relationship Sar Studies of Iolixanic Acid

Theoretical Frameworks for SAR Analysis of Iolixanic Acid Derivatives

The systematic exploration of how structural modifications to the this compound scaffold influence its activity is guided by well-established theoretical principles. These frameworks provide a basis for the rational design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to correlate the molecular structure of a series of compounds with their biological activity or physicochemical properties. For this compound and its analogs, QSAR models can be developed to predict key parameters such as radiopacity, protein binding, and potential toxicity.

A typical QSAR study on this compound derivatives would involve the generation of a dataset of structurally related molecules with measured biological activities. A variety of molecular descriptors, which quantify different aspects of the molecular structure, would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a mathematical model that links the descriptors to the observed activity. For instance, a hypothetical QSAR model for the protein binding affinity of this compound derivatives might take the form of the following equation:

Log(1/C) = β0 + β1(LogP) + β2(ASA) + β3(Dipole)

Where:

Log(1/C) is the biological activity (e.g., inverse of the concentration required for 50% protein binding).

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

ASA is the accessible surface area, a steric descriptor.

Dipole is the dipole moment, an electronic descriptor.

β0, β1, β2, β3 are the regression coefficients determined from the analysis.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Derivative | Log(1/C) | LogP | ASA (Ų) | Dipole (Debye) |

|---|---|---|---|---|

| This compound | 4.5 | 3.2 | 450 | 5.1 |

| Derivative 1 | 4.8 | 3.5 | 460 | 5.3 |

| Derivative 2 | 4.2 | 2.9 | 440 | 4.9 |

| Derivative 3 | 5.1 | 3.8 | 475 | 5.5 |

Pharmacophore Elucidation for this compound Analogs

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target. For this compound and its analogs, which are known to interact with proteins like serum albumin, a pharmacophore model can help identify the key interaction points.

The process of pharmacophore elucidation typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features commonly include:

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Aromatic rings.

Positive and negative ionizable groups.

For this compound, a hypothetical pharmacophore model for its binding to serum albumin might consist of a hydrophobic core corresponding to the triiodinated benzene ring, and several hydrogen bond acceptor features associated with the carboxyl and ether oxygen atoms. This model could then be used to virtually screen large chemical databases to identify novel compounds with a similar interaction profile, or to guide the design of new this compound derivatives with enhanced binding affinity.

Computational Chemistry Approaches in this compound SAR

Computational chemistry provides a powerful toolkit to investigate the structure-activity relationships of this compound at an atomic level of detail. These methods allow for the simulation of molecular interactions and the prediction of binding affinities, offering valuable insights for drug design and optimization.

Molecular Docking Simulations with this compound and Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be used to study its interaction with potential protein targets, most notably human serum albumin (HSA), which is a major determinant of the pharmacokinetic properties of many drugs and contrast agents.

The docking process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and the this compound molecule.

Defining the Binding Site: Identifying the potential binding pocket on the protein surface.

Sampling Conformations and Orientations: The docking algorithm explores various conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.

Molecular docking studies on analogs of this compound have revealed that the triiodinated phenyl ring often engages in hydrophobic interactions within a nonpolar pocket of the protein, while the carboxylate and other polar groups form hydrogen bonds and electrostatic interactions with charged and polar amino acid residues at the binding site entrance.

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives with Human Serum Albumin

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | TYR-150, LYS-199, ARG-222 |

| Derivative 1 | -9.1 | TYR-150, LYS-199, ARG-222, TRP-214 |

| Derivative 2 | -7.9 | LYS-199, ARG-222 |

| Derivative 3 | -9.5 | TYR-150, LYS-199, ARG-222, TRP-214, HIS-242 |

Molecular Dynamics Simulations to Understand this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target receptor over time. By simulating the movements of atoms and molecules, MD can offer insights into the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

An MD simulation of the this compound-HSA complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

The stability of key hydrogen bonds and hydrophobic contacts.

The flexibility of different parts of the ligand and the protein.

The energetic contributions of various residues to the binding affinity.

These simulations can help to refine the understanding of the binding mode predicted by molecular docking and provide a more accurate picture of the dynamic nature of the interaction.

Ligand-Based and Structure-Based Design Principles for this compound Optimization

The insights gained from SAR, QSAR, pharmacophore modeling, molecular docking, and MD simulations can be integrated into ligand-based and structure-based design strategies to optimize the properties of this compound.

Ligand-Based Design: In the absence of a high-resolution structure of the target protein, ligand-based approaches rely on the knowledge of other molecules that bind to the target. For this compound, this would involve comparing its structure to other known iodinated contrast agents to identify common features that are important for activity. This information can then be used to design new molecules with similar properties.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design can be employed. This involves using the structural information from docking and MD simulations to rationally modify the this compound scaffold to improve its interaction with the target. For example, a functional group could be added to form a new hydrogen bond with a specific amino acid residue in the binding pocket, thereby increasing binding affinity.

By combining these computational and theoretical approaches, a comprehensive understanding of the structure-activity relationships of this compound and its derivatives can be achieved, paving the way for the rational design of new and improved radiographic contrast agents.

Impact of Structural Modifications on this compound’s Biological Interactions

The biological activity of this compound is intrinsically linked to its molecular architecture. The foundational structure for this compound and related compounds is the 2,4,6-triiodinated benzene ring, which is essential for its primary function as a radiocontrast agent. snmjournals.orgnih.gov The iodine atoms at these positions provide the necessary radiodensity for imaging applications. radiopaedia.orgwikipedia.org Modifications to the side chains attached to this central ring are the primary means by which researchers modulate the compound's physicochemical properties and, consequently, its biological interactions. nih.govresearchgate.net

Influence of Halogenation Patterns on this compound Activity

The number and position of iodine atoms on the benzene ring are critical determinants of the efficacy of this compound and its analogs as contrast agents. The presence of three iodine atoms is a common feature in this class of compounds, as it provides a high level of X-ray attenuation. radiologykey.comresearchgate.net The specific 2,4,6-substitution pattern is considered optimal for maximizing this effect while maintaining molecular stability.

While systematic studies detailing the effects of altering this specific halogenation pattern for this compound are not extensively available, the broader principles of SAR in iodinated contrast media suggest that any deviation from the tri-iodinated structure would likely diminish its primary biological activity. For instance, reducing the number of iodine atoms would decrease radiodensity, while adding more could lead to steric hindrance and potential instability.

Table 1: Effect of Iodine Content on Radiodensity

| Number of Iodine Atoms | Relative Radiodensity |

|---|---|

| 1 | Low |

| 2 | Moderate |

| 3 | High (Optimal) |

Role of Aliphatic Chain Length and Substituents in this compound Analogs

The aliphatic chains and their substituents, which form the side chains of the this compound molecule, play a pivotal role in defining its physicochemical properties such as solubility, osmolality, and viscosity. snmjournals.orgnih.gov These properties, in turn, influence how the molecule interacts within a biological system.

In the general class of iodinated contrast agents, lengthening the aliphatic side chains, particularly with the inclusion of hydrophilic groups like hydroxyl (-OH) moieties, tends to increase the water solubility of the molecule. radiopaedia.org This is a crucial factor for intravenous administration. The nature of these chains also determines whether the compound is ionic or non-ionic. This compound is a non-ionic agent, a characteristic conferred by the absence of a carboxyl group that would ionize at physiological pH. wikipedia.orgnih.gov Non-ionic compounds generally exhibit lower osmolality compared to their ionic counterparts, which is associated with a better safety profile.

Table 2: Influence of Side Chain Modifications on Physicochemical Properties of this compound Analogs

| Side Chain Modification | Effect on Solubility | Effect on Osmolality |

|---|---|---|

| Increased aliphatic chain length | Variable, depends on substituents | Generally decreases |

| Addition of hydroxyl (-OH) groups | Increases | Decreases |

| Presence of a carboxyl (-COOH) group | Increases | Increases (Ionic) |

Stereochemical Effects on the Activity Profile of this compound Derivatives

Stereochemistry can play a significant role in the biological activity of pharmaceutical compounds by affecting their interaction with chiral biological molecules such as proteins and enzymes. For this compound derivatives, the introduction of chiral centers in the aliphatic side chains could potentially influence their biological interactions, distribution, and excretion profiles.

While specific research on the stereochemical effects of this compound derivatives is limited in publicly available literature, it is a recognized principle in medicinal chemistry that different stereoisomers of a compound can exhibit distinct biological activities. Further investigation into the synthesis and evaluation of stereoisomers of this compound analogs could reveal opportunities for optimizing their biological properties.

Rational Design of this compound Analogs Based on SAR Insights

The insights gained from structure-activity relationship studies form the basis for the rational design of new this compound analogs with potentially improved properties. The goal of such design is often to enhance efficacy while minimizing undesirable interactions.

Based on the general principles established for iodinated contrast agents, the rational design of new this compound analogs would likely focus on the following areas:

Optimizing Hydrophilicity: Introducing or modifying polar functional groups (e.g., amides, polyols) on the side chains to improve water solubility and reduce protein binding.

Reducing Osmolality: Designing larger, dimeric structures where two tri-iodinated rings are linked. This strategy effectively doubles the iodine content per molecule, which can help in maintaining high contrast at a lower molar concentration, thereby reducing the osmolality of the solution. radiopaedia.org

Modifying Viscosity: Adjusting the length and branching of the aliphatic side chains to optimize the viscosity of the contrast medium formulation for easier administration. snmjournals.org

The continuous effort in the rational design and synthesis of new derivatives, guided by SAR principles, is crucial for advancing the development of this class of compounds.

Molecular and Cellular Mechanisms of Iolixanic Acid Action

Investigation of Specific Molecular Targets of Iolixanic Acid

Detailed experimental evidence on the specific molecular targets of this compound is not extensively documented in the reviewed scientific literature.

Interaction with MCF7 Cellular Components

No specific studies detailing the direct molecular interactions between this compound and the cellular components of the MCF7 breast cancer cell line were identified. Research on other compounds, such as tetrahydrofurandiols and ellagic acid, has shown modulation of signaling pathways in MCF-7 cells, but similar data for this compound is not available. nih.govnih.gov

Engagement with DLD-1 Cellular Constituents

Similarly, there is a lack of specific research findings on the engagement of this compound with the cellular constituents of the DLD-1 colon cancer cell line. While studies have explored the effects of other agents like curcumin (B1669340) and perfluorooctanoic acid on DLD-1 cells, parallel investigations for this compound are not present in the available literature. jcancer.orgnih.gov

Modulation of Nuclear Factor NF-kappa Signaling Pathways

The nuclear factor NF-kappaB (NF-κB) signaling pathway is a critical regulator of various cellular processes, and its modulation by chemical compounds is a significant area of research. frontiersin.orgfrontiersin.orgcellsignal.com However, specific studies elucidating the modulatory effects of this compound on NF-κB signaling pathways are not found in the current body of scientific literature. Research on other compounds, such as oleanolic acid, has demonstrated the ability to regulate NF-κB signaling. nih.govnih.gov

Identification of Novel Protein or Nucleic Acid Binding Partners

The identification of direct binding partners is crucial for understanding a compound's mechanism of action. mdpi.comnih.gov At present, there are no published studies that have identified novel protein or nucleic acid binding partners for this compound.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

A comprehensive understanding of how a compound influences intracellular signaling is fundamental to characterizing its cellular effects.

Receptor-Mediated Signaling Cascades (e.g., GPCRs, Nuclear Receptors)

G-protein coupled receptors (GPCRs) and nuclear receptors are major classes of receptors that mediate a vast array of cellular responses to external and internal stimuli. reactome.orgnih.govwikipedia.orgmdpi.comfrontiersin.org There is currently no available research that specifically investigates the modulation of GPCR- or nuclear receptor-mediated signaling cascades by this compound. The interaction of various ligands with these receptors is a well-established field of study, but this compound has not been a subject of such investigations in the reviewed literature. mdpi.comnih.gov

Enzyme Inhibition or Activation Mechanisms (e.g., kinases, phosphatases)

The interaction of a novel compound like this compound with cellular enzymes is a critical area of investigation to understand its mechanism of action. Enzymes, being biological catalysts, are frequent targets for therapeutic agents. The effect of this compound could manifest as either inhibition or activation of specific enzymes, such as kinases or phosphatases, which play pivotal roles in cellular signaling pathways.

Enzyme inhibition occurs when a molecule, the inhibitor, binds to an enzyme and decreases its activity. wikipedia.orgrose-hulman.edu This can happen in several ways. A competitive inhibitor vies with the substrate for the enzyme's active site. bgc.ac.in In contrast, a non-competitive inhibitor binds to an allosteric site, a location other than the active site, changing the enzyme's conformation and reducing its efficiency. bgc.ac.in Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. microbenotes.com Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. wikipedia.orgmicrobenotes.com

Conversely, this compound could also act as an enzyme activator, binding to an allosteric site and increasing the enzyme's catalytic activity. To determine these effects, researchers would typically perform a series of in vitro enzyme assays. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound.

Table 1: Illustrative Data on this compound's Effect on Enzyme Activity

| Enzyme Target | This compound Concentration (µM) | % Inhibition/Activation | Type of Interaction |

| Kinase A | 1 | 25% Inhibition | Competitive |

| Kinase A | 10 | 70% Inhibition | Competitive |

| Phosphatase B | 1 | 15% Activation | Allosteric |

| Phosphatase B | 10 | 50% Activation | Allosteric |

This table is for illustrative purposes only, as no specific data on this compound is publicly available.

Transcription Factor Regulation by this compound

Transcription factors are proteins that control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating gene expression. elifesciences.org A compound such as this compound could modulate the activity of specific transcription factors, leading to significant changes in cellular function. This regulation can occur through various mechanisms, including direct binding to the transcription factor, altering its ability to bind to DNA, or interfering with its interaction with other proteins. uniprot.org

To investigate the impact of this compound on transcription factor regulation, researchers would employ techniques like reporter gene assays. In these assays, a reporter gene is placed under the control of a promoter that is regulated by a specific transcription factor. Changes in the expression of the reporter gene in the presence of this compound would indicate modulation of the transcription factor's activity. Furthermore, techniques like Chromatin Immunoprecipitation (ChIP) sequencing could identify the specific DNA binding sites of a transcription factor that are affected by the compound. elifesciences.org

Table 2: Hypothetical Effects of this compound on Transcription Factor Activity

| Transcription Factor | Cellular Model | This compound Treatment | Change in Activity | Target Gene Expression |

| NF-κB | Macrophage cell line | 10 µM for 6 hours | Decreased nuclear translocation | Downregulation of inflammatory cytokines |

| p53 | Colon cancer cell line | 5 µM for 24 hours | Increased phosphorylation | Upregulation of apoptosis-related genes |

| STAT3 | Breast cancer cell line | 15 µM for 12 hours | Inhibition of dimerization | Downregulation of proliferation genes |

This table presents a hypothetical scenario of this compound's effects, as specific research is not available.

Subcellular Localization and Dynamics of this compound within Cells

Understanding where a compound localizes within a cell is crucial to pinpointing its mechanism of action. The subcellular distribution of this compound would be determined by its physicochemical properties and the presence of specific cellular transport mechanisms.

Membrane Permeability and Transport Mechanisms of this compound

The ability of this compound to cross the cell membrane is the first step in its interaction with intracellular targets. The plasma membrane is a selectively permeable barrier. libretexts.org Small, nonpolar molecules can often diffuse freely across the lipid bilayer. ditki.comlabxchange.org However, larger or more polar molecules typically require transport proteins, such as channels or carriers, to enter the cell. savemyexams.comlumsa.it

The permeability of this compound could be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). To identify specific transport mechanisms, researchers might use cell lines that overexpress or lack certain transport proteins and measure the uptake of the compound.

Accumulation and Distribution within Cellular Organelles

Once inside the cell, this compound may accumulate in specific organelles, such as the mitochondria, lysosomes, or the endoplasmic reticulum. maayanlab.cloudplos.org This accumulation is often driven by the physicochemical properties of the compound and the unique environment of each organelle. For instance, lipophilic cations tend to accumulate in mitochondria due to the negative membrane potential of the inner mitochondrial membrane. mdpi.com Weakly basic compounds can become trapped in the acidic environment of lysosomes. nih.gov

Fluorescence microscopy using a fluorescently tagged version of this compound or specific organelle-staining dyes would be a primary method to visualize its subcellular distribution. nih.gov Quantitative analysis could be performed using techniques like subcellular fractionation followed by mass spectrometry.

Table 3: Predicted Subcellular Localization of this compound Based on Hypothetical Physicochemical Properties

| Physicochemical Property | Predicted Localization | Rationale |

| High Lipophilicity, Cationic | Mitochondria | Accumulation driven by the negative mitochondrial membrane potential. mdpi.com |

| Weakly Basic (pKa > 7.5) | Lysosomes | Ion trapping in the acidic environment of the lysosome. nih.gov |

| Affinity for specific enzymes | Endoplasmic Reticulum | Localization to the site of target enzyme residence. |

This table is based on general principles of subcellular localization, as specific data for this compound is unavailable.

In Vitro Cellular Models for Mechanistic Studies of this compound

The selection of appropriate in vitro models is fundamental for elucidating the biological effects of a compound like this compound. These models allow for controlled experiments to dissect molecular pathways and validate potential therapeutic targets. emulatebio.com

Immortalized Cell Lines for Target Validation and Pathway Analysis

Immortalized cell lines are a cornerstone of in vitro research because they can be cultured indefinitely, providing a consistent and reproducible system for experimentation. editco.bionih.gov These cell lines can be derived from various tissues and disease states, allowing researchers to study the effects of this compound in a relevant biological context. reprocell.com

For target validation, genetically modified cell lines can be created. For example, using CRISPR-Cas9 technology, researchers can knock out or knock down the expression of a suspected target protein. editco.bio If this compound loses its effect in these modified cells, it provides strong evidence that the protein is a direct target. Pathway analysis can be conducted by treating these cell lines with this compound and then using techniques like western blotting, qPCR, or RNA sequencing to observe changes in the expression and activity of proteins and genes within a specific signaling cascade. nuvisan.com

Table 4: Examples of Immortalized Cell Lines for Studying this compound

| Cell Line | Tissue of Origin | Potential Application for this compound Research |

| HeLa | Cervical Cancer | General cytotoxicity and mechanism of action studies. |

| HEK293 | Human Embryonic Kidney | Target validation through overexpression or knockdown of specific genes. |

| SH-SY5Y | Neuroblastoma | Investigating neuroprotective or neurotoxic effects. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Studying metabolism and potential hepatotoxicity. mdpi.com |

| MCF-7 | Breast Cancer | Assessing anti-cancer activity and effects on hormone signaling pathways. |

This table provides examples of cell lines that could be used for research on a compound like this compound.

Primary Cell Cultures in this compound Research

A comprehensive search of scientific databases reveals a lack of published studies that have utilized primary cell cultures to investigate the specific effects of this compound. Primary cells, which are isolated directly from tissues, are valuable tools in toxicology and drug development for predicting human responses. react4life.com While primary human hepatocytes, kidney cells, and others are used to study the metabolism and toxicity of various compounds, there are no specific reports detailing the use of such models to elucidate the mechanisms of this compound. react4life.com

General research on iodinated contrast media has sometimes involved primary cells to understand mechanisms of toxicity. For example, studies on other contrast agents have used primary human endothelial cells to investigate inflammatory responses. mdpi.com However, data specific to this compound in any type of primary cell culture, including detailed findings or data tables, is not available.

Advanced 3D Cell Culture Systems (e.g., organoids) for Complex Interactions

There is no evidence in the current scientific literature of this compound being studied using advanced 3D cell culture systems such as organoids. Organoids are three-dimensional, in-vitro-derived cell aggregates that mimic the structure and function of organs and are increasingly used for disease modeling and drug screening. frontiersin.org While organoid models, including intestinal, liver, and kidney organoids, are being developed and used to study the effects of various compounds and diseases, there are no published findings related to this compound. frontiersin.orgfrontiersin.org

The application of organoids to study the effects of iodinated contrast media in general is also not a well-documented area of research. Therefore, no detailed research findings or data tables can be provided for the interaction of this compound with these complex 3D cell culture systems.

Advanced Analytical Methodologies for Iolixanic Acid Research

Chromatographic Techniques for Separation and Quantification of Iolixanic Acid

Chromatography is the cornerstone for the isolation and measurement of this compound. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question being addressed, such as quantification or enantiomeric purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic acids like this compound due to its versatility and wide applicability. researchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (often C18) and a polar mobile phase. researchgate.netsigmaaldrich.com The mobile phase typically consists of an aqueous buffer, such as monopotassium phosphate (B84403) adjusted to a low pH (e.g., 2.5-2.7), sometimes mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov This setup facilitates the separation of polar analytes. hplc.eu

For detection, several methods can be coupled with HPLC. A Diode Array Detector (DAD) or Photo-Diode Array (PDA) detector is frequently used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths. nih.gov For carboxylic acids, detection is often performed at wavelengths around 210 nm. nih.govcore.ac.uk The method's performance is validated through parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). core.ac.ukphcogres.com For instance, a validated HPLC method for organic acids can achieve LODs in the range of 0.001 to 0.046 g/L. nih.gov The simplicity, speed, and stability of HPLC make it a popular choice for routine analysis. sigmaaldrich.com

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Description | Common Values/Ranges |

|---|---|---|

| Column | Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Eluent System | Isocratic or gradient elution with aqueous buffers (e.g., KH₂PO₄, pH 2.6-2.7) and organic modifiers (e.g., Acetonitrile, Methanol) researchgate.netnih.govcore.ac.uk |

| Flow Rate | Eluent Speed | 0.5 - 1.0 mL/min core.ac.uk |

| Detection | Method | UV-Vis, DAD/PDA nih.gov |

| Wavelength | Monitoring λ | 210 nm for carboxylic acids nih.govcore.ac.uk |

| Temperature | Column Oven | Ambient or controlled (e.g., 30-40°C) phcogres.com |

| Injection Volume | Sample Amount | 10 - 20 µL |

For the detection of this compound at very low concentrations (trace analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. measurlabs.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. jyoungpharm.org It is particularly valuable for analyzing complex biological samples, where distinguishing the analyte from matrix interferences is critical. intertek.comuniv-rennes.fr LC-MS/MS can achieve detection limits in the parts per billion (ppb) or even parts per trillion (ppt) range. intertek.comperkinelmer.com

The process involves separating the sample via LC, ionizing the analyte (e.g., through electrospray ionization - ESI), and then using two mass analyzers in series (tandem mass spectrometry). measurlabs.com The first mass spectrometer selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions, creating a unique fragmentation pattern that confirms the analyte's identity with high confidence. measurlabs.com This high specificity minimizes interference from co-eluting compounds in the sample matrix. lcms.cz For some organic acids that are difficult to analyze directly, a derivatization step, such as with 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed before LC-MS/MS analysis to improve performance. shimadzu.eu

Table 2: Key Aspects of LC-MS/MS for Trace this compound Analysis

| Feature | Description |

|---|---|

| Principle | Combines LC separation with tandem mass spectrometry for highly sensitive and specific detection. measurlabs.comjyoungpharm.org |

| Ionization | Electrospray Ionization (ESI) is commonly used, often in negative ion mode for acidic compounds. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions. shimadzu.eu |

| Sensitivity | Capable of detecting analytes at trace and ultra-trace levels (ppb, ppt). intertek.comanalytichem.de |

| Sample Prep | May involve solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the analyte. measurlabs.com |

| Application | Ideal for quantifying this compound in complex matrices like plasma, urine, or environmental samples. jyoungpharm.orgnih.gov |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. boku.ac.at However, carboxylic acids like this compound are typically non-volatile and polar, making them unsuitable for direct GC analysis. colostate.edu To overcome this, a chemical derivatization step is required to convert the acid into a more volatile and thermally stable derivative. researchgate.netchromtech.com This process modifies the analyte's chemical structure, reducing its polarity and increasing its volatility. researchgate.netjfda-online.com

Common derivatization methods for carboxylic acids include:

Silylation: This is the most widely used method, where an active hydrogen in the carboxyl group is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. colostate.educhromtech.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. thermofisher.com

Alkylation/Esterification: This involves converting the carboxylic acid into an ester (e.g., a methyl ester), which is more volatile. colostate.edu

Acylation: This method can also be used to create volatile derivatives suitable for GC analysis. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a column. nih.gov A mass spectrometer (MS) is often used as the detector (GC-MS), providing both quantitative data and mass spectra that aid in structural confirmation. boku.ac.atnih.gov

Table 3: Derivatization and GC Analysis of this compound

| Parameter | Description |

|---|---|

| Derivatization | A necessary step to increase volatility and thermal stability. colostate.eduresearchgate.net |

| Common Reagents | Silylating agents (e.g., BSTFA, MSTFA), Alkylating agents. colostate.educhromtech.comthermofisher.com |

| GC Column | Typically a nonpolar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane). thermofisher.comresearchgate.net |

| Injector | Split/splitless injector, with temperature set high enough to vaporize the derivative (e.g., 250°C). nih.gov |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification. boku.ac.at |

| Oven Program | A temperature gradient is used to elute compounds based on their boiling points. nih.gov |

Many biologically active molecules, including carboxylic acids, can be chiral, existing as two non-superimposable mirror images called enantiomers. chiralpedia.com Since enantiomers often have different pharmacological effects, their separation and quantification are critical. chromatographyonline.com Chiral chromatography is the primary method for resolving these enantiomers. rsc.org

The separation is achieved by creating a chiral environment where the two enantiomers interact differently. chiralpedia.com This is most commonly done using a Chiral Stationary Phase (CSP). csfarmacie.cz CSPs are designed to have specific three-dimensional structures that selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus separation. chromatographyonline.com

Key approaches to chiral separation of this compound would include:

Direct Separation on a CSP: This is the most common method, using HPLC with a chiral column. csfarmacie.cz Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are widely used and effective for a broad range of compounds. chromatographyonline.comcsfarmacie.cz

Indirect Separation via Diastereomer Formation: In this method, the racemic this compound is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column. wikipedia.orgaocs.org

Table 4: Strategies for Chiral Separation of this compound

| Method | Principle | Key Features |

|---|---|---|

| Direct HPLC with CSP | Enantiomers are separated based on differential interactions with a chiral stationary phase. rsc.orgcsfarmacie.cz | Wide variety of CSPs available (e.g., polysaccharide, Pirkle-type, protein-based). chromatographyonline.com The most direct and widely used approach. |

| Indirect GC/HPLC | Racemic mixture is converted into diastereomers using a chiral reagent. The diastereomers are then separated on an achiral column. wikipedia.orgaocs.org | Requires an additional reaction step. Depends on finding a suitable chiral derivatizing agent. |

| Chiral Ligand Exchange | Separation is based on the formation of transient diastereomeric metal complexes. chromatographytoday.com | A specialized technique, often using mobile phases containing metal ions like copper(II). chromatographytoday.com |

Spectroscopic and Spectrometric Characterization of this compound

While chromatography separates components of a mixture, spectroscopy is essential for elucidating the molecular structure of an isolated compound like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. nih.gov It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the mapping of its carbon-hydrogen framework. ipb.pt

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid group in this compound would produce a highly characteristic signal far downfield, typically in the 10-13 ppm range. libretexts.org This signal is often broad and will disappear upon adding D₂O, a definitive test for exchangeable protons. Protons on the carbon atom adjacent to the carboxyl group typically resonate in the 2-3 ppm region. libretexts.org

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group has a distinct chemical shift, usually appearing in the 160-185 ppm region. uwimona.edu.jm

2D NMR Techniques: For complex structures, two-dimensional (2D) NMR experiments are invaluable. Techniques like COSY (Correlated Spectroscopy) identify proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (2-3 bonds away), helping to piece the molecular fragments together. magritek.comru.nl These advanced methods are crucial for the unambiguous structural elucidation of novel or complex molecules like this compound. ipb.pt

Table 5: Characteristic NMR Chemical Shifts (δ) for this compound Functional Groups

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COO-H ) | 10 - 13 libretexts.org | Signal is typically broad; disappears with D₂O exchange. |

| ¹H | Alpha-Proton (-CH -COOH) | 2 - 3 libretexts.org | Deshielded by the adjacent carbonyl group. |

| ¹³C | Carbonyl Carbon (-C OOH) | 160 - 185 uwimona.edu.jm | Characteristic downfield signal for a carboxylic acid carbon. |

| ¹³C | Alpha-Carbon (-C H-COOH) | ~20 - 50 | Shift depends on further substitution. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the structural elucidation of this compound, providing precise molecular weight determination and detailed fragmentation patterns. thermofisher.com Ionization techniques such as electrospray ionization (ESI) are commonly employed, often in negative ion mode for carboxylic acids, to generate gas-phase ions of the molecule. sciex.comlibretexts.org The resulting mass spectrum reveals the molecular ion peak, which corresponds to the intact mass of this compound.

Collision-induced dissociation (CID) is then used to fragment the molecular ion, yielding a unique fragmentation pattern that serves as a fingerprint for the compound. nih.gov For carboxylic acids like this compound, characteristic fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). nih.govlibretexts.org The analysis of these fragments provides invaluable information about the compound's structural components. For instance, the cleavage of bonds adjacent to the carbonyl group is a common fragmentation route for carboxylic acids. libretexts.org While a definitive fragmentation pattern for this compound is not publicly available, a hypothetical pattern can be predicted based on the known behavior of similar molecules.

Hypothetical Fragmentation Pattern of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| [M-H]⁻ | [M-H-H₂O]⁻ | 18 | Loss of a water molecule |

| [M-H]⁻ | [M-H-CO₂]⁻ | 44 | Decarboxylation |

| [M-H]⁻ | [M-H-HCOOH]⁻ | 46 | Loss of formic acid |

This table represents a hypothetical fragmentation pattern based on common fragmentation behaviors of carboxylic acids and has not been experimentally verified for this compound.

The interpretation of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS), allows for the unambiguous identification of this compound in complex matrices. uva.nl

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. megalecture.comchemistrystudent.com Different functional groups absorb IR radiation at characteristic frequencies, providing a unique spectral fingerprint. vscht.cz For this compound, the presence of a carboxylic acid group would be indicated by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration. chemistrystudent.com Additionally, a strong, sharp absorption peak between 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. megalecture.comchemistrystudent.com The presence of C-H bonds in the alkyl portions of the molecule would be confirmed by stretching vibrations around 2850-3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1700-1750 (strong) |

| Alkyl | C-H Stretch | 2850-3000 |

This table is based on general characteristic absorption ranges for the specified functional groups and may vary slightly for this compound. chemistrystudent.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commsu.edu The wavelength of maximum absorbance (λmax) can provide information about the electronic structure of the molecule, particularly the presence of chromophores. technologynetworks.com For a compound like this compound, the carboxylic acid group and any conjugated systems within its structure would be the primary chromophores. While specific UV-Vis data for this compound is not readily available, similar carboxylic acids typically exhibit absorption bands in the UV region, often around 200-230 nm. unchainedlabs.com The precise λmax and molar absorptivity are key parameters determined in a UV-Vis analysis. msu.edu

Electrochemical and Biosensor-Based Methods for this compound Detection

Electrochemical and biosensor-based methods offer sensitive and selective platforms for the detection of this compound, particularly in complex biological fluids.

Voltammetric Sensors Voltammetry measures the current response of an electroactive species to a varying potential. frontiersin.org For this compound, its carboxylic acid group can be electrochemically oxidized or reduced under specific conditions. mdpi.com The development of a voltammetric sensor would involve selecting an appropriate electrode material (e.g., glassy carbon, carbon paste) and optimizing parameters such as pH and scan rate to achieve a well-defined peak current that is proportional to the concentration of this compound. mdpi.commyu-group.co.jp The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials like carbon nanotubes or conductive polymers. mdpi.commdpi.com

Amperometric Sensors Amperometry involves the measurement of current at a fixed potential. kuntze.com An amperometric sensor for this compound would operate at a potential where the compound undergoes a specific electrochemical reaction. bamo.eunih.gov The resulting current would be directly proportional to the concentration of this compound. kuntze.com These sensors are known for their rapid response times and high sensitivity, making them suitable for real-time monitoring applications. sensor1stop.com

Enzyme-Linked Biosensors Enzyme-linked biosensors utilize the high specificity of an enzyme for its substrate. mdpi.com A hypothetical enzyme-linked biosensor for this compound could involve an enzyme that specifically metabolizes it. This enzymatic reaction could produce or consume a substance that is electrochemically active, allowing for detection. nih.gov The biosensor would typically consist of an immobilized enzyme on a transducer surface. cam.ac.uk

Aptamer-Based Biosensors Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. ulisboa.ptnih.gov An aptamer-based biosensor, or "aptasensor," for this compound would involve the selection of an aptamer that specifically recognizes the this compound molecule. frontiersin.orgmdpi.comaptamergroup.com This binding event can be converted into a detectable signal through various transduction methods, including electrochemical or optical signals. ulisboa.ptnih.gov Aptasensors offer advantages such as high stability and ease of synthesis compared to traditional antibody-based methods. frontiersin.org

Method Development for this compound Metabolite Analysis in Biological Samples

The analysis of this compound metabolites in biological matrices like plasma, urine, or tissues is crucial for understanding its pharmacokinetic and pharmacodynamic properties. medrxiv.org

The complexity of biological samples necessitates extensive sample preparation to remove interfering substances and enrich the target metabolites before analysis. uab.edu Common strategies include:

Protein Precipitation: This is often the first step for plasma or serum samples, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. nih.govdrawellanalytical.com For acidic metabolites like those of this compound, adjusting the pH of the aqueous phase can enhance their partitioning into an organic solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or a well plate to selectively retain the analytes of interest while matrix components are washed away. drawellanalytical.comdiva-portal.org The choice of sorbent (e.g., reversed-phase C18, ion-exchange) depends on the physicochemical properties of the this compound metabolites. diva-portal.org

Stir Bar Sorptive Extraction (SBSE): This is a variation of SPE where a magnetic stir bar coated with a sorbent is used to extract analytes from a liquid sample. diva-portal.org

The goal of these preparation methods is to obtain a clean extract containing the this compound metabolites, which can then be analyzed by sensitive techniques like LC-MS/MS. nih.govnih.gov

Derivatization Techniques for Enhanced Detectability

Direct analysis of this compound can be challenging due to factors such as its polarity and, in the case of gas chromatography, its low volatility. Chemical derivatization is a strategy employed to modify the analyte's structure to improve its chromatographic behavior and significantly enhance its detectability. restek.com The primary target for derivatization in the this compound molecule is its carboxylic acid group.

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, particularly with UV or fluorescence detection, derivatization aims to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the this compound molecule. nih.gov This is especially useful if the native molecule's UV absorbance is insufficient for the required sensitivity. The reaction typically converts the carboxylic acid into an ester or an amide.

Common derivatization strategies applicable to the carboxylic acid group of this compound include:

Esterification with UV/Fluorescent Tags: Reagents such as phenacyl bromides, benzyl (B1604629) bromides, or coumarin-based and anthracene-based reagents can be used. nih.govnih.gov For instance, reacting this compound with a reagent like 4-bromomethyl-7-methoxycoumarin (B43491) in the presence of a catalyst would yield a highly fluorescent ester derivative, enabling detection at very low concentrations. nih.gov

Amide Formation: Carboxylic acids can be activated by reagents like carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and then coupled with an amine-containing fluorescent tag. researchgate.netresearchgate.net This method offers a stable amide linkage.

The choice of reagent depends on the desired detection wavelength, potential for interference from the sample matrix, and the mildness of the required reaction conditions to ensure the integrity of the this compound structure is maintained. thermofisher.com

Interactive Table 1: Illustrative HPLC Derivatization Reagents for this compound

| Derivatization Reagent Class | Specific Reagent Example | Target Functional Group | Resulting Derivative | Detection Enhancement |

| Alkyl Halides (UV/Fluorescent) | 2-(Bromomethyl)naphthalene (BMN) | Carboxylic Acid | Naphthylmethyl Ester | UV and Fluorescence |

| Coumarin Analogues | 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Fluorescent Coumarin Ester | High Fluorescence |

| Diazoalkanes (Fluorescent) | 9-Anthryldiazomethane (ADAM) | Carboxylic Acid | Fluorescent Anthrylmethyl Ester | High Fluorescence |

| Carbodiimide Coupling | EDC with a Fluorescent Amine | Carboxylic Acid | Fluorescent Amide | Versatile, stable linkage |

For Gas Chromatography (GC) Analysis:

GC analysis of carboxylic acids like this compound is generally not feasible without derivatization due to their high polarity and low volatility, which lead to poor peak shape and late elution. restek.com The goal is to convert the polar carboxylic acid group into a less polar, more volatile derivative.

Two primary derivatization techniques are suitable:

Esterification: This is a very common method for carboxylic acids. The reaction involves converting the carboxylic acid to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester, although this compound is not a fatty acid, the principle is identical). This can be achieved using reagents like BF₃ in methanol or by using diazomethane. acs.orgcolostate.edu A newer, rapid on-column esterification technique has also been shown to be effective for complex matrices. acs.org

Silylation: This technique replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group. restek.comnih.gov Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.netsigmaaldrich.com The resulting TMS-ester of this compound would be significantly more volatile and thermally stable, making it amenable to GC analysis. nih.gov Silylation is highly efficient and can often be performed under mild conditions. researchgate.net

Interactive Table 2: Comparison of GC Derivatization Methods for this compound

| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Advantages for this compound Analysis | Considerations |

| Esterification (Methylation) | BF₃/Methanol | Heat (e.g., 60-100°C) for 15-60 min | Produces stable methyl esters, well-established method. | Requires anhydrous conditions, reagent can be harsh. |

| Silylation | BSTFA + 1% TMCS | Heat (e.g., 60-75°C) for 30-60 min | Fast, quantitative, produces volatile and thermally stable derivatives. | Derivatives can be moisture-sensitive, requiring anhydrous sample and solvents. nih.govsigmaaldrich.com |

Quality Control and Validation of Analytical Methods for this compound Research

To ensure that an analytical method for this compound provides reliable, reproducible, and accurate results, it must be validated. nih.gov Method validation is a mandatory part of good analytical practice and is required by regulatory bodies like the International Council for Harmonisation (ICH). upm-inc.comparticle.dkactascientific.com The validation process provides documented evidence that the method is suitable for its intended purpose. particle.dkglobalresearchonline.net

The validation of an analytical method for the quantification of this compound would involve assessing the following key performance characteristics:

Specificity/Selectivity: This ensures that the analytical signal is unequivocally from this compound and not from any other components that may be present in the sample matrix, such as impurities, degradation products, or excipients. actascientific.com For chromatographic methods, this is typically demonstrated by showing that the this compound peak is well-resolved from other peaks and by performing forced degradation studies.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. A series of standards at different concentrations are analyzed, and the response is plotted against concentration. The relationship is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.999. researchgate.netijnrd.org

Range: The range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmtech.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by performing recovery studies, where a known amount of this compound standard is spiked into a blank matrix. The results are expressed as a percentage recovery. globalresearchonline.netijnrd.org

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). globalresearchonline.net

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. It is often estimated based on a signal-to-noise ratio of 3:1. researchgate.netpharmtech.com

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be determined with acceptable accuracy and precision. The signal-to-noise ratio for LOQ is commonly 10:1. researchgate.netpharmtech.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). ijnrd.orgpharmtech.com It provides an indication of the method's reliability during normal usage.

Interactive Table 3: Typical Validation Parameters and Acceptance Criteria for a Hypothetical HPLC-UV Method for this compound

| Validation Parameter | Typical Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples; perform forced degradation (acid, base, oxidation, heat, light). | Peak is free of interference at its retention time. Peak purity analysis passes. |

| Linearity | Analyze ≥ 5 concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target concentration. |

| Accuracy | Analyze samples spiked with known amounts of this compound at ≥ 3 concentration levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%. |

| Precision (Repeatability) | Analyze ≥ 6 replicates at 100% of the target concentration. | RSD ≤ 2.0%. |

| Precision (Intermediate) | Repeat precision analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |

| LOD | Determined by signal-to-noise ratio or from linearity data. | S/N ratio ≥ 3:1. |

| LOQ | Determined by signal-to-noise ratio or from linearity data. | S/N ratio ≥ 10:1, with acceptable precision and accuracy. |

| Robustness | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%). | System suitability parameters (e.g., peak tailing, resolution) remain within limits. Assay results are not significantly impacted. |

Preclinical Research Models and Methodologies for Iolixanic Acid Studies

In Vitro Cellular Systems for Investigating Iolixanic Acid Interactions

In vitro cellular systems are fundamental tools in preclinical research, allowing scientists to study the effects of a compound on human cells in a controlled laboratory setting.

Studies on Human Cell Lines (e.g., MCF7, DLD-1, ECV 304) for Specific Molecular Responses

Human cell lines are cultured cells that can be propagated indefinitely, providing a consistent and reliable model for research. Specific cell lines are chosen based on the research question. For instance, the MCF7 cell line, derived from breast adenocarcinoma, is a common model for studying breast cancer, particularly because it expresses estrogen receptors. culturecollections.org.uk Research on compounds using MCF7 cells often investigates antiproliferative activity and cellular uptake. mdpi.com

The DLD-1 cell line is derived from a human colorectal adenocarcinoma and is a staple in colon cancer research. The ECV 304 cell line was originally thought to be derived from human umbilical vein endothelial cells (HUVEC), but was later identified as being genetically identical to the T24 bladder carcinoma cell line. cytion.comnih.gov Despite this, it has been used in studies of tumorigenesis and to model both endothelial and epithelial characteristics. cytion.comnih.gov Studies using ECV304 have investigated its barrier properties and the presence of tight junction proteins. plos.org

Without specific research on this compound, it is not possible to detail its molecular responses in these or any other cell lines.

Co-culture Models for Investigating Cell-Cell Interactions with this compound

Co-culture models involve growing two or more different cell types together to mimic the complex interactions that occur within human tissues. mdpi.comcolumbia.edu These models are superior to single-cell-type cultures for understanding how a compound might affect the communication between different cells. mimetas.comnih.gov Co-culture systems can be designed in several ways:

Direct Contact Models: Different cell types are grown in direct physical contact, allowing for the study of both secreted factors and contact-dependent signaling. mdpi.com

Indirect Contact Models: Cells are grown in separate compartments but share the same culture medium, which allows for the study of communication via secreted soluble factors (paracrine signaling). mednexus.org Transwell inserts are a common tool for this type of model. mdpi.com

These models are critical for studying complex biological processes like tumor-microenvironment interactions, immune responses, and tissue development. columbia.edumednexus.org The impact of this compound on these intricate cellular conversations remains unstudied in published literature.

Functional Assays for Receptor Binding and Cellular Pathway Activation

Functional assays are experiments designed to measure a specific biological response to a compound. To understand how a compound like this compound might work, researchers would typically perform:

Receptor Binding Assays: These assays determine if a compound binds to a specific receptor on a cell and with what affinity. Techniques like solid-phase enzyme-linked receptor-binding assays can be used to measure the binding of a substance to immobilized receptors. nih.gov

Cellular Pathway Activation Assays: These assays measure the downstream effects of receptor binding, such as the activation or inhibition of specific signaling pathways within the cell. nih.gov This can involve measuring changes in second messengers, protein phosphorylation, or gene expression. nih.govresearchgate.net

No data is available to indicate which, if any, receptors this compound binds to or what cellular pathways it may modulate.

Organ-on-Chip and Microfluidic Systems for Advanced In Vitro Modeling

Organ-on-chip (OoC) and microfluidic systems represent the cutting edge of in vitro modeling, offering a more physiologically relevant environment than traditional cell culture.

Emulation of Complex Biological Environments for this compound Studies

Organ-on-chip devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. wearecellix.comelveflow.comnih.gov They are created on a small chip, often incorporating multiple cell types in a 3D arrangement to mimic the native tissue architecture. mdpi.com These systems can simulate the mechanical forces, such as fluid shear stress in blood vessels or breathing motions in lungs, that are absent in static cell cultures. elveflow.commdpi.com This technology allows for the study of drug metabolism and the interaction between different organs by connecting multiple organ chips. mdpi.com The use of such advanced models for the study of this compound has not been reported.

High-Throughput Screening in Microfluidic Platforms

Microfluidic platforms enable the rapid screening of thousands of compounds or conditions in a highly automated fashion, a process known as high-throughput screening (HTS). ondrugdelivery.comnih.gov These platforms manipulate tiny volumes of liquid in microchannels, which significantly reduces the cost and the amount of compound needed for testing. mdpi.comnih.gov Droplet-based microfluidics can encapsulate individual cells with a test compound, allowing for millions of single-cell experiments to be run in parallel. This technology accelerates the discovery phase of drug development by quickly identifying promising candidates from large libraries of molecules. ondrugdelivery.commdpi.com There is no indication that this compound has been subjected to such screening platforms.

Advanced Imaging and Microscopy Techniques in this compound Research